L-Leucine-15N

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

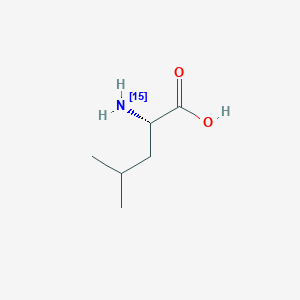

(2S)-2-(15N)azanyl-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-GEERXGHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438103 | |

| Record name | L-Leucine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59935-31-8 | |

| Record name | L-Leucine-15N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59935-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Leucine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-Leucine-15N: A Technical Guide to its Application in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled amino acids are indispensable tools in the field of metabolic research, providing a powerful method for tracing the flux of nutrients through biochemical pathways in living organisms. Among these, L-Leucine-15N has emerged as a critical tracer for investigating protein metabolism, particularly in the study of protein synthesis and breakdown. This technical guide provides an in-depth overview of this compound, its biochemical significance, and its application in metabolic research. We will explore its role in elucidating the intricate mechanisms of the mTOR signaling pathway, a central regulator of cell growth and protein synthesis. This guide will also present detailed experimental protocols for both in vivo and in vitro studies, quantitative data from key research, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important research tool.

Introduction: The Power of Stable Isotope Tracers

Metabolic research seeks to unravel the complex network of biochemical reactions that sustain life. Stable isotope tracers, such as this compound, are non-radioactive isotopes that can be incorporated into molecules of interest, allowing researchers to track their metabolic fate without the safety concerns associated with radioactive isotopes.[1] The key principle lies in the mass difference between the stable isotope and its naturally abundant counterpart (in this case, 15N versus 14N). This mass difference allows for the detection and quantification of the labeled molecule and its metabolic products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

L-Leucine, an essential branched-chain amino acid (BCAA), plays a pivotal role not only as a building block for proteins but also as a potent signaling molecule.[1][[“]] Specifically, labeling leucine (B10760876) with the stable isotope 15N at the alpha-amino position provides a robust method for tracking the movement of nitrogen, a fundamental component of amino acids and proteins. This makes this compound an ideal tracer for studying protein synthesis, degradation, and overall nitrogen balance in various physiological and pathological states.[2]

This compound and the mTOR Signaling Pathway

A significant body of research has established L-leucine as a primary activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1][[“]][4][5][6][7] This pathway is a master regulator of cell growth, proliferation, and metabolism, with protein synthesis being one of its most critical downstream effects. The activation of mTORC1 by leucine is a key mechanism by which cells sense amino acid availability and couple it to protein synthesis.[4][6]

The signaling cascade is initiated by the sensing of intracellular leucine by cellular machinery, which then leads to the activation of mTORC1. Once activated, mTORC1 phosphorylates several downstream targets, including p70 ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][4] The phosphorylation of these targets ultimately leads to an increase in the translation of specific mRNAs that are crucial for protein synthesis. This compound tracer studies are instrumental in quantifying the impact of this signaling activation on the actual rates of protein synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of human mixed muscle protein fractional synthesis rate depends on the choice of amino acid tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]

- 5. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

L-Leucine-15N for Protein Synthesis Measurement: A Technical Guide

Core Principle: Tracing a Fundamental Biological Process

The measurement of protein synthesis is crucial for understanding cellular growth, metabolism, and the response to various stimuli, including nutrients, hormones, and therapeutic agents. The use of stable, non-radioactive isotopes has become a cornerstone of metabolic research, offering a safe and powerful method to quantify dynamic biological processes in vivo. L-Leucine labeled with the heavy isotope of nitrogen (¹⁵N) serves as a key tracer for these studies.

The fundamental concept is the precursor-product principle . In this model, a labeled amino acid, L-Leucine-¹⁵N, is introduced into the system. This labeled leucine (B10760876) enters the free amino acid pool within the tissue (the precursor pool). As new proteins are synthesized, this ¹⁵N-leucine is incorporated alongside unlabeled leucine into the growing polypeptide chains (the product).

By measuring the isotopic enrichment (the ratio of labeled to unlabeled molecules) in both the precursor and product pools over a specific period, one can calculate the rate at which the tracer has been incorporated into the protein. This rate is known as the Fractional Synthetic Rate (FSR), which represents the fraction of the protein pool that is newly synthesized within a given timeframe.

Experimental Workflow: From Infusion to Analysis

The accurate determination of protein synthesis rates using L-Leucine-¹⁵N requires a meticulously planned experimental workflow, encompassing tracer administration, sample collection, and sophisticated analytical techniques.

Experimental workflow for measuring protein synthesis using this compound.

Data Analysis: Calculating the Fractional Synthetic Rate (FSR)

The Fractional Synthetic Rate (FSR) is calculated using the classic precursor-product equation. This formula quantifies the rate of incorporation of the labeled leucine into the protein pool relative to the enrichment of the free precursor pool over the study period.

The standard equation is:

FSR (%/hour) = [ (E_b2 - E_b1) / (E_p * t) ] * 100

Where:

-

E_b2 : Isotopic enrichment of protein-bound L-Leucine-¹⁵N at the end of the infusion period (from the second biopsy).

-

E_b1 : Isotopic enrichment of protein-bound L-Leucine-¹⁵N at the beginning of the infusion period (from the first biopsy).

-

E_p : The average isotopic enrichment of L-Leucine-¹⁵N in the precursor pool (either plasma or intracellular free leucine) over the infusion period.

-

t : The time in hours between the two biopsies.

The choice of the precursor pool (E_p) is a critical methodological consideration. While the true immediate precursor for protein synthesis is aminoacyl-tRNA, its low concentration makes it difficult to measure. Therefore, researchers often use the enrichment of free leucine in the plasma or within the muscle cell (intracellular pool) as a surrogate. Using the intracellular pool is generally considered more accurate as it is in closer proximity to the site of protein synthesis.

Quantitative Data Summary

The following table summarizes representative FSR values from studies using leucine or other amino acid tracers, illustrating the impact of nutritional status.

| Condition | Tracer Amino Acid | FSR (%/hour) | Subject Group | Citation |

| Fasted (Basal) | [5,5,5-²H₃]leucine | 0.063 ± 0.005 | Older Adults | |

| Fed (Mixed Meal) | [5,5,5-²H₃]leucine | 0.080 ± 0.007 | Older Adults | |

| Fasted | L-[1-¹³C,¹⁵N]leucine | 0.070 (nmol/min/100ml) | Normal Adults | |

| Fed | L-[1-¹³C,¹⁵N]leucine | 0.127 (nmol/min/100ml) | Normal Adults |

Note: The units in the study by Gelfand et al. (1987) are presented as nmol of leucine incorporated per minute per 100ml of forearm tissue, reflecting a different but related measure of synthesis rate.

Regulatory Control: The mTOR Signaling Pathway

Leucine is not merely a building block for protein; it is also a potent signaling molecule that directly activates the master regulator of cell growth and protein synthesis, the mechanistic Target of Rapamycin (mTOR). mTOR exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 is the complex that is sensitive to nutrients like leucine and is central to the regulation of protein synthesis.

Activation of mTORC1 by leucine and other growth signals (like insulin) initiates a phosphorylation cascade that promotes mRNA translation:

-

Phosphorylation of 4E-BP1: mTORC1 phosphorylates the eukaryotic initiation factor 4E (eIF4E)-binding protein 1 (4E-BP1). This phosphorylation causes 4E-BP1 to release eIF4E, a key factor that binds to the 5' cap of mRNA, facilitating the recruitment of ribosomes and the initiation of translation.

-

Activation of S6K1: mTORC1 also phosphorylates and activates the ribosomal protein S6 kinase 1 (S6K1). Active S6K1 then phosphorylates several targets, including the ribosomal protein S6 (rpS6) and eukaryotic elongation factor 2 kinase (eEF2K), which collectively enhance mRNA biogenesis, translation initiation, and elongation.

Leucine-activated mTORC1 signaling pathway regulating protein synthesis.

Appendix: Detailed Experimental Protocol

This protocol provides a generalized methodology for measuring mixed muscle protein synthesis in humans. Specific details may be adjusted based on the research question and experimental model.

1. Subject Preparation and Tracer Infusion

-

Subjects fast overnight (8-10 hours) prior to the study.

-

Insert intravenous catheters into a forearm vein for tracer infusion and into a contralateral hand vein, which is heated, for arterialized blood sampling.

-

Initiate a primed-constant intravenous infusion of L-Leucine-¹⁵N. A priming dose is given to rapidly achieve isotopic equilibrium in the precursor pool, followed by a continuous infusion to maintain this steady state.

-

The infusion typically lasts for several hours (e.g., 3-6 hours).

2. Sample Collection

-

Blood Samples: Collect arterialized venous blood samples at regular intervals (e.g., every 30-60 minutes) throughout the infusion period. Immediately centrifuge the blood to separate plasma, which is then stored at -80°C until analysis.

-

Tissue Samples: Obtain muscle biopsies from a suitable muscle (e.g., vastus lateralis) at the beginning (t=0) and end (t=final) of the measurement period. Biopsies are taken under local anesthesia using a Bergstrom needle. Immediately freeze the tissue sample in liquid nitrogen and store at -80°C.

3. Sample Processing

-

Plasma:

-

Thaw plasma samples.

-

Deproteinize by adding a perchloric or trichloroacetic acid solution.

-

Centrifuge to pellet the precipitated protein. The supernatant contains the free amino acids, including the plasma precursor L-Leucine-¹⁵N.

-

-

Muscle Tissue:

-

Weigh the frozen tissue and grind it to a fine powder under liquid nitrogen.

-

Homogenize the powdered tissue in an acid solution (e.g., perchloric acid).

-

Centrifuge the homogenate. The supernatant contains the intracellular free amino acid pool (intracellular precursor). The pellet contains the muscle proteins.

-

Wash the protein pellet multiple times with ethanol (B145695) to remove any contaminating free amino acids.

-

Hydrolyze the protein pellet by heating in 6 M hydrochloric acid (e.g., at 110°C for 24 hours) to break it down into its constituent amino acids.

-

Dry the hydrolysate to remove the acid.

-

4. Isotopic Enrichment Analysis

-

Purify amino acids from the plasma supernatant, intracellular supernatant, and the protein hydrolysate using ion-exchange chromatography.

-

Derivatize the purified amino acids to make them volatile for gas chromatography.

-

Measure the isotopic enrichment of the derivatized leucine using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The instrument measures the ratio of the ion corresponding to L-Leucine-¹⁵N (mass M+1) to the ion of unlabeled L-Leucine (mass M).

-

Enrichment is typically expressed as a Tracer-to-Tracee Ratio (TTR) or Mole Percent Excess (MPE).

5. Calculation

-

Use the measured enrichments of the protein-bound leucine (from the two biopsies) and the average enrichment of the precursor pool (plasma or intracellular) in the FSR equation described above to determine the rate of protein synthesis.

L-Leucine-15N: A Technical Guide to its Chemical Properties and Synthesis for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis methodologies, and key applications of L-Leucine-15N. This isotopically labeled amino acid is a critical tool in advanced research, particularly in the fields of proteomics, metabolomics, and structural biology. Its use allows for precise tracking and quantification of leucine (B10760876) metabolism and incorporation into proteins, offering invaluable insights into complex biological processes.

Chemical Properties of this compound

This compound is a stable, non-radioactive isotopologue of the essential amino acid L-leucine, where the naturally abundant 14N atom in the amino group is replaced by the 15N isotope. This substitution results in a predictable mass shift, which is fundamental to its application in mass spectrometry and NMR spectroscopy.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃¹⁵NO₂ | [1] |

| Molecular Weight | 132.17 g/mol | [1] |

| Exact Mass | 132.09166 u | [1] |

| CAS Number | 59935-31-8 | [1] |

| Physical State | White or off-white solid/powder | [1] |

| Isotopic Purity | Typically ≥98 atom % 15N | [1] |

| Melting Point | >300 °C (decomposes) | [2] |

| Optical Activity | [α]25/D +14.5° (c = 2 in 5 M HCl) | [2] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through biological methods, namely microbial fermentation and enzymatic synthesis, which offer high stereospecificity and isotopic enrichment. Chemical synthesis methods are less common due to the challenges in achieving the desired L-isomer exclusively.

Microbial Synthesis using Corynebacterium glutamicum

Corynebacterium glutamicum is a widely used microorganism for the industrial production of amino acids. For the synthesis of this compound, a culture of C. glutamicum is grown in a defined medium where the sole nitrogen source is a 15N-labeled compound, typically [15NH₄]₂SO₄.

Experimental Protocol: Microbial Synthesis

-

Pre-culture Preparation: A seed culture of Corynebacterium glutamicum is grown overnight in a nutrient-rich medium.

-

Fermentation: The pre-culture is inoculated into a larger volume of minimal medium containing glucose as the carbon source and [15NH₄]₂SO₄ as the exclusive nitrogen source. The fermentation is carried out under controlled temperature, pH, and aeration.

-

Harvesting: The bacterial cells are harvested by centrifugation.

-

Extraction and Purification: The intracellular this compound is extracted from the cell pellet. The extract is then purified using techniques such as ion-exchange chromatography and crystallization to yield the final product with high chemical and isotopic purity.

Enzymatic Synthesis using Leucine Dehydrogenase

Enzymatic synthesis provides a highly specific and efficient method for producing this compound. The key enzyme, Leucine Dehydrogenase (LeuDH), catalyzes the reductive amination of α-ketoisocaproate. An NADH regeneration system is typically coupled to the reaction to ensure a continuous supply of the reducing equivalent.

Experimental Protocol: Enzymatic Synthesis

-

Reaction Setup: A reaction mixture is prepared containing α-ketoisocaproate, 15NH₄Cl, and NADH in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Enzyme Addition: Leucine Dehydrogenase and an enzyme for NADH regeneration (e.g., glucose dehydrogenase with glucose as a co-substrate) are added to the reaction mixture.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30-37 °C) with gentle stirring. The pH is maintained at the optimum for LeuDH activity.

-

Reaction Quenching and Deproteinization: The reaction is stopped, and the enzymes are removed, typically by heat denaturation followed by centrifugation or by ultrafiltration.

-

Purification: The supernatant containing this compound is purified using ion-exchange chromatography. The final product is often crystallized from an ethanol/ether mixture.[3]

| Synthesis Method | Key Reagents/Components | Typical Isotopic Enrichment | Advantages | Disadvantages |

| Microbial | Corynebacterium glutamicum, [15NH₄]₂SO₄, Glucose | >95% | Scalable, cost-effective for large quantities. | Requires expertise in fermentation, longer process time. |

| Enzymatic | α-Ketoisocaproate, 15NH₄Cl, Leucine Dehydrogenase, NADH | >98% | High stereospecificity, high purity, faster than fermentation. | Higher cost of enzymes and starting materials. |

Applications in Research

Protein NMR Spectroscopy

Selective labeling of proteins with 15N-labeled amino acids is a powerful technique in NMR spectroscopy to simplify complex spectra and facilitate resonance assignment, especially for larger proteins.

Experimental Protocol: Selective 15N-Leucine Labeling for NMR

-

Protein Expression: The protein of interest is overexpressed in E. coli grown in a minimal medium.

-

Labeling: The minimal medium is supplemented with a mixture of all 19 unlabeled amino acids and this compound. This ensures that only leucine residues are labeled with 15N. To prevent isotopic scrambling, it is often necessary to use an excess of the unlabeled amino acids.[4]

-

Protein Purification: The expressed protein is purified to homogeneity using standard chromatographic techniques.

-

NMR Sample Preparation: The purified, labeled protein is concentrated to 0.1-1 mM in a suitable NMR buffer (e.g., phosphate (B84403) buffer at a pH below 6.5) containing 5-10% D₂O.[5]

-

NMR Data Acquisition: A 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment is performed to obtain a spectrum where each peak corresponds to a specific 15N-1H bond, in this case, primarily from the backbone amides of the leucine residues.

Quantitative Mass Spectrometry (Metabolic Labeling)

This compound is utilized in metabolic labeling strategies, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), for the relative and absolute quantification of proteins.

Experimental Protocol: 15N-Leucine Metabolic Labeling for Mass Spectrometry

-

Cell Culture: Two populations of cells are cultured in parallel. One is grown in a "light" medium containing standard L-leucine, while the other is grown in a "heavy" medium where L-leucine is replaced with this compound.

-

Sample Collection and Mixing: After several cell divisions to ensure complete incorporation of the labeled amino acid, the two cell populations are harvested and mixed in a 1:1 ratio based on cell number or protein concentration.

-

Protein Extraction and Digestion: The total protein is extracted from the mixed cell lysate, and the proteins are digested into peptides, typically using trypsin.

-

Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the presence of 15N in the peptides from the "heavy" labeled cells.

-

Data Analysis: The relative abundance of the light and heavy peptide pairs is determined from the mass spectra. This ratio reflects the relative abundance of the corresponding protein in the two original cell populations.[6][]

References

- 1. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 2. protein-nmr.org.uk [protein-nmr.org.uk]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Roadmap of L-Leucine-15N: An In-depth Guide to its Metabolic Fate and Application

For researchers, scientists, and drug development professionals, understanding the intricate journey of amino acids within a biological system is paramount. L-Leucine, an essential branched-chain amino acid, plays a pivotal role not only as a building block for proteins but also as a key regulator of cellular signaling pathways. The use of its stable isotope-labeled counterpart, L-Leucine-15N, provides a powerful and safe method to trace its metabolic fate, offering unparalleled insights into protein metabolism and cellular dynamics. This technical guide delves into the core principles of this compound tracer studies, from experimental design to data interpretation, providing a comprehensive resource for its application in metabolic research and drug development.

Stable isotope tracers, such as this compound, are non-radioactive and naturally occurring, making them a preferable option to radioactive tracers for reasons of safety and ease of disposal.[1] The fundamental principle of stable isotope tracing involves the introduction of a labeled compound into a biological system and subsequently monitoring its incorporation into various downstream metabolites.[2] This allows for the precise tracking of the flow of atoms through metabolic pathways, providing a dynamic and quantitative assessment of metabolic processes.[2][3][4]

The Metabolic Journey: Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound

The biological fate of this compound mirrors that of its unlabeled counterpart. Following administration, typically via intravenous infusion or oral ingestion, it is absorbed and enters the free amino acid pool in the bloodstream. From there, it is distributed throughout the body and taken up by various tissues, most notably skeletal muscle, where it plays a significant role in protein turnover.[5]

The primary metabolic fates of this compound include:

-

Incorporation into Proteins: The most significant fate of this compound is its incorporation into newly synthesized proteins. By measuring the enrichment of 15N in tissue proteins over time, researchers can quantify the rate of protein synthesis.[1]

-

Transamination and Oxidative Decarboxylation: Leucine (B10760876) can undergo reversible transamination to form α-ketoisocaproate (KIC), transferring its 15N-labeled amino group.[6][7] The KIC can then be reaminated back to leucine or undergo irreversible oxidative decarboxylation, a key step in leucine catabolism.[6]

-

Excretion: The nitrogen (15N) from catabolized leucine is primarily incorporated into urea (B33335) and excreted in the urine.[8] A small fraction of leucine may be excreted unchanged.[8]

Quantifying Protein Dynamics: Key Experimental Protocols

The use of this compound, often in combination with other isotopes like 13C (L-[1-13C, 15N]-leucine), allows for the comprehensive quantification of various aspects of protein and amino acid metabolism.[6] A common and robust method employed in human studies is the primed-continuous infusion technique.

Primed-Continuous Infusion Protocol

This protocol is designed to achieve a steady-state isotopic enrichment in the plasma, allowing for reliable kinetic measurements.

Objective: To determine whole-body or tissue-specific protein synthesis, breakdown, and leucine kinetics.

Materials:

-

Sterile this compound or L-[1-13C, 15N]-leucine tracer solution.

-

Priming dose of the tracer.

-

Saline solution for infusion.

-

Infusion pump.

-

Blood collection supplies (catheters, syringes, collection tubes).

-

For muscle studies: Biopsy needles and processing supplies.

-

Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6][9]

Procedure:

-

Subject Preparation: Subjects are typically studied in a post-absorptive state (overnight fast) to minimize fluctuations from dietary intake.[10]

-

Catheter Placement: Intravenous catheters are placed for tracer infusion and blood sampling. For forearm studies, a catheter is also placed in a deep vein of the contralateral arm.[6]

-

Priming Dose: A bolus injection (priming dose) of the this compound tracer is administered to rapidly raise the isotopic enrichment in the body's free amino acid pool to the expected plateau level.[5][11]

-

Continuous Infusion: Immediately following the priming dose, a continuous infusion of the tracer at a known rate is initiated and maintained for several hours to achieve and sustain an isotopic steady state.[5][11]

-

Blood and Tissue Sampling: Blood samples are collected at regular intervals throughout the infusion period to monitor plasma isotopic enrichment.[6] For tissue-specific measurements, muscle biopsies may be taken at the beginning and end of the steady-state period.[1]

-

Sample Analysis: Plasma and tissue samples are processed to isolate amino acids and proteins. The isotopic enrichment of this compound in plasma, intracellular fluid, and incorporated into tissue proteins is determined using mass spectrometry.[6][12]

Experimental Workflow

Quantitative Insights from this compound Tracer Studies

The data obtained from this compound tracer studies provide quantitative measures of protein and amino acid kinetics. These values are crucial for understanding the metabolic state in health and disease, and for evaluating the effects of nutritional or pharmacological interventions.

| Parameter | Description | Typical Units | Reference |

| Protein Synthesis Rate | The rate at which L-leucine is incorporated into tissue protein. | nmol leucine / 100 mL tissue / min | [6][10] |

| Protein Breakdown Rate | The rate at which L-leucine is released from tissue protein. | nmol leucine / 100 mL tissue / min | [6] |

| Leucine Deamination Rate | The rate at which leucine is converted to α-ketoisocaproate (KIC). | nmol / 100 mL / min | [6] |

| Leucine Reamination Rate | The rate at which α-ketoisocaproate (KIC) is converted back to leucine. | nmol / 100 mL / min | [6] |

| Fractional Synthesis Rate (FSR) | The percentage of the protein pool that is newly synthesized per unit of time. | % / hour | [12] |

Table 1: Key Kinetic Parameters Measured Using this compound Tracers

| Condition | Protein Synthesis Rate (nmol/100ml/min) | Protein Breakdown Rate (nmol/100ml/min) | Net Protein Balance (nmol/100ml/min) | Reference |

| Fed State (Human Forearm) | 127 ± 11 | 87 ± 10 | +39 ± 9 | [6][10] |

| Fasted State (Human Forearm) | 70 ± 6 | 99 ± 5 (derived) | -29 ± 5 | [10] |

Table 2: Example Quantitative Data on Human Forearm Muscle Protein Metabolism (Values are mean ± SEM)

L-Leucine as a Signaling Molecule: The mTORC1 Pathway

Beyond its role in protein synthesis, leucine is a potent activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[13][14][15] mTORC1 is a central regulator of cell growth, proliferation, and metabolism.[13][15] Leucine's activation of mTORC1 is a critical mechanism by which protein intake stimulates muscle protein synthesis.[16]

The precise mechanisms by which leucine activates mTORC1 are complex and involve several intracellular signaling molecules, including the Rag GTPases.[15] This signaling cascade ultimately leads to the phosphorylation of downstream targets of mTORC1, such as S6K1 and 4E-BP1, which in turn promote the translation of specific mRNAs and enhance protein synthesis.[14][17]

Applications in Drug Development

The use of this compound tracer methodologies is invaluable in the field of drug development. It allows for the preclinical and clinical assessment of how new therapeutic agents impact protein metabolism. For instance, it can be used to:

-

Evaluate the efficacy of drugs designed to combat muscle wasting (sarcopenia or cachexia) by measuring their effect on muscle protein synthesis.

-

Assess the metabolic side effects of drugs on protein turnover in various tissues.

-

Understand the mechanism of action of drugs that target metabolic pathways involving amino acid metabolism.

Conclusion

This compound is a powerful and versatile tool in the arsenal (B13267) of researchers and drug developers. Its use in stable isotope tracer studies provides a safe and precise means to unravel the complexities of protein metabolism in vivo. From quantifying the dynamic interplay of protein synthesis and breakdown to elucidating the signaling roles of amino acids, this compound tracer methodology offers a window into the fundamental processes that govern cellular function and organismal health. As analytical technologies continue to advance, the applications of this technique are poised to expand, further deepening our understanding of metabolic regulation and paving the way for novel therapeutic interventions.

References

- 1. ckisotopes.com [ckisotopes.com]

- 2. benchchem.com [benchchem.com]

- 3. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Direct determination of leucine metabolism and protein breakdown in humans using L-[1-13C, 15N]-leucine and the forearm model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Leucine metabolism in man: lessons from modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Urinary excretion of nitrogen from 15N leucine during infusion of an amino acids solution rich in branched amino acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Influence of fasting on leucine and muscle protein metabolism across the human forearm determined using L-[1-13C,15N]leucine as the tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. researchgate.net [researchgate.net]

- 15. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]

L-Leucine-15N as a Powerful Tool in Unraveling Metabolic Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-Leucine, an essential branched-chain amino acid, plays a pivotal role not only as a building block for proteins but also as a key signaling molecule in metabolic regulation. The use of its stable isotope-labeled form, L-Leucine-15N, has revolutionized our ability to dynamically trace and quantify metabolic pathways in vivo. This technical guide provides a comprehensive overview of the applications of this compound in the study of metabolic diseases, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant signaling pathways. Stable isotope tracers like this compound are non-radioactive and can be safely used in human studies to investigate the intricate network of metabolic reactions.[1][2]

Core Principles of this compound Tracer Studies

The fundamental concept behind using this compound is to introduce a "labeled" form of the amino acid into a biological system and track its journey.[2] By measuring the incorporation of the 15N isotope into various molecules, researchers can gain unparalleled insights into the rates of protein synthesis, breakdown, and overall amino acid metabolism.[1][3] The primary analytical techniques for detecting and quantifying 15N enrichment are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][4]

Applications in Metabolic Disease Research

Investigating Insulin (B600854) Resistance and Type 2 Diabetes

L-Leucine metabolism is intricately linked to insulin signaling and glucose homeostasis.[5][6] Studies utilizing L-Leucine stable isotopes have been instrumental in understanding the pathophysiology of insulin resistance and type 2 diabetes.

One key application is the assessment of whole-body and tissue-specific protein metabolism. For instance, studies have used L-[1-¹³C,¹⁵N]leucine to investigate leucine (B10760876) turnover and oxidation in individuals with type 2 diabetes.[7] These studies have revealed that despite hyperglycemia, leucine metabolism may not be significantly altered in insulin-treated type 2 diabetics, suggesting a differential sensitivity of insulin's action on carbohydrate versus amino acid metabolism.[7]

Table 1: Leucine Kinetics in Obese Type II Diabetic Women [7]

| Parameter | Conventional Insulin Therapy | Intensive Insulin Therapy | Obese Nondiabetic Controls |

| Leucine Carbon Flux (Qc) (mmol/h) | 6.4 ± 1.2 | 6.2 ± 1.0 | 6.6 ± 1.3 |

| Leucine Nitrogen Flux (QN) (mmol/h) | 15.6 ± 4.6 | 14.8 ± 3.7 | 17.0 ± 8.3 |

| Leucine Oxidation (C) (mmol/h) | 1.4 ± 0.3 | 1.5 ± 0.5 | 1.0 ± 0.2 |

Data are presented as mean ± SD.

Elucidating the Role of Leucine in the mTOR Signaling Pathway

Leucine is a potent activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[8][9][10] Dysregulation of the mTOR pathway is implicated in various metabolic disorders, including obesity and insulin resistance. This compound can be used to trace the metabolic fate of leucine and its influence on mTORC1 activity.

Caption: L-Leucine activation of the mTORC1 signaling pathway.

Experimental Protocols

Protocol 1: Measurement of Whole-Body Leucine Metabolism in Humans

This protocol is adapted from studies investigating leucine kinetics in human subjects.[7][11][12]

1. Subject Preparation:

-

Subjects are admitted to a clinical research unit after an overnight fast.

-

An intravenous catheter is inserted into a forearm vein for tracer infusion and another in the contralateral hand, which is heated to arterialize venous blood, for blood sampling.

2. Tracer Infusion:

-

A primed, continuous intravenous infusion of L-[1-¹³C,¹⁵N]leucine is administered. The priming dose is given to rapidly achieve isotopic equilibrium.

-

The infusion continues for a specified period, for example, 3 hours, during which steady-state isotopic enrichment is achieved.[13]

3. Sample Collection:

-

Blood samples are collected at baseline (before infusion) and at regular intervals during the infusion to measure plasma leucine and α-ketoisocaproate (KIC) enrichment.

-

Expired air samples are collected to measure the enrichment of ¹³CO₂ from leucine oxidation.

4. Sample Analysis:

-

Plasma samples are deproteinized, and the supernatant is used for analysis.

-

Isotopic enrichment of plasma leucine and KIC is determined by gas chromatography-mass spectrometry (GC-MS).[14]

-

¹³CO₂ enrichment in expired air is measured using isotope ratio mass spectrometry.

5. Calculation of Leucine Kinetics:

-

Leucine flux (turnover), oxidation, and appearance from protein breakdown are calculated using established steady-state equations.

Caption: Workflow for a human this compound tracer study.

Protocol 2: Measurement of Muscle Protein Synthesis

This protocol outlines a general method for determining the fractional synthetic rate (FSR) of muscle protein.[15][16]

1. Animal/Human Preparation:

-

Subjects are prepared similarly to the whole-body metabolism study.

2. Tracer Administration:

-

A primed, continuous infusion of a labeled amino acid, such as L-[¹⁵N]leucine, is administered.

3. Tissue Biopsy:

-

Muscle biopsies are obtained at two time points during the infusion (e.g., at the beginning and end of a 3-hour infusion period).

-

The tissue is immediately frozen in liquid nitrogen and stored at -80°C until analysis.

4. Sample Processing and Analysis:

-

Muscle tissue is homogenized, and proteins are precipitated.

-

The protein-bound and intracellular free amino acids are separated.

-

The isotopic enrichment of the labeled amino acid in the protein hydrolysate and in the intracellular free pool is determined by GC-MS or LC-MS/MS.

5. FSR Calculation:

-

The FSR of muscle protein is calculated as the rate of increase in isotopic enrichment in the protein-bound amino acid relative to the enrichment of the precursor pool (intracellular free amino acid).

Data Presentation

Quantitative data from this compound tracer studies are typically presented in tables to facilitate comparison between different experimental groups or conditions.

Table 2: Illustrative Data on Muscle Protein Fractional Synthetic Rate (FSR)

| Condition | Muscle Protein FSR (%/hour) |

| Control Group | 0.05 ± 0.01 |

| Leucine Supplemented Group | 0.08 ± 0.01 |

| Disease Model | 0.03 ± 0.005 |

| Disease Model + Treatment | 0.06 ± 0.008 |

*Illustrative data, not from a specific cited study. * indicates a statistically significant difference from the respective control or disease model.

Conclusion

This compound is an invaluable tool for researchers and drug development professionals investigating the complex interplay of metabolic pathways in health and disease. By enabling the precise quantification of protein synthesis, breakdown, and amino acid flux, these stable isotope tracer studies provide critical insights into the mechanisms underlying metabolic disorders such as insulin resistance and type 2 diabetes. The detailed protocols and data analysis methods described in this guide offer a framework for designing and implementing robust studies to advance our understanding of metabolic diseases and to evaluate the efficacy of novel therapeutic interventions.

References

- 1. ckisotopes.com [ckisotopes.com]

- 2. benchchem.com [benchchem.com]

- 3. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dietary leucine--an environmental modifier of insulin resistance acting on multiple levels of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leucine metabolism in regulation of insulin secretion from pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. L-leucine promotes axonal outgrowth and regeneration via mTOR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Validation of the tracer-balance concept with reference to leucine: 24-h intravenous tracer studies with L-[1-13C]leucine and [15N-15N]urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Effects of [15N]leucine infused at low rates on leucine metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 15N-leucine and 15N-isoleucine isotope dilution techniques versus the 15N-isotope dilution technique for determining the recovery of endogenous protein and amino acids in digesta collected from the distal ileum in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Influence of fasting on leucine and muscle protein metabolism across the human forearm determined using L-[1-13C,15N]leucine as the tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Leucine-15N as a Tool for Nitrogen Balance Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of the stable isotope L-Leucine-15N in nitrogen balance and muscle protein metabolism studies. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this powerful tool in a laboratory setting. This guide details the core principles of stable isotope tracer studies, provides in-depth experimental protocols, summarizes key quantitative data from relevant studies, and visualizes the critical signaling pathways and experimental workflows involved.

Core Principles of this compound Tracer Methodology

Stable isotopes, such as this compound, are non-radioactive and can be safely used in human studies to trace the metabolic fate of amino acids.[1] The fundamental principle involves introducing a known amount of the labeled amino acid (the tracer) into the system and then measuring its incorporation into proteins and its presence in various metabolic pools. By analyzing the dilution of the tracer by the unlabeled endogenous amino acid (the tracee), researchers can quantify key metabolic processes.[1]

L-Leucine is an essential branched-chain amino acid (BCAA) that plays a crucial role in stimulating muscle protein synthesis.[2] The 15N label on the leucine (B10760876) molecule allows for the specific tracking of nitrogen metabolism, providing insights into whole-body nitrogen balance, protein synthesis, and protein breakdown.

The primary methods for employing this compound in these studies are the primed, continuous infusion technique and the single-injection method. The primed, continuous infusion method is designed to achieve a steady-state isotopic enrichment in the plasma, allowing for the calculation of amino acid kinetics over a defined period.[1][3][4] The single-injection method offers a less invasive alternative for determining endogenous amino acid losses.[5]

Experimental Protocols

Primed, Continuous Infusion of this compound

This protocol is a widely used method for determining muscle protein synthesis and whole-body leucine kinetics. The following is a generalized protocol synthesized from multiple studies.

2.1.1. Subject Preparation:

-

Subjects should fast overnight for approximately 10-12 hours prior to the study.[1]

-

Subjects should refrain from strenuous exercise for a specified period (e.g., 3 days) before the study to ensure a basal metabolic state.[1]

-

On the morning of the study, catheters are inserted into an antecubital vein for tracer infusion and into a dorsal hand vein of the contralateral arm for "arterialized" blood sampling, often using the heated-hand technique.[1]

2.1.2. Tracer Preparation and Infusion:

-

Sterile this compound is dissolved in a sterile 0.9% saline solution.[1]

-

A priming dose of the tracer is administered to rapidly achieve isotopic equilibrium in the body's free amino acid pool.

-

Immediately following the priming dose, a continuous infusion of the tracer is initiated and maintained at a constant rate for the duration of the study (typically 3-6 hours).[1][3][6]

2.1.3. Sampling Protocol:

-

Blood Samples: Arterialized blood samples are collected at regular intervals (e.g., every 15-30 minutes) throughout the infusion period to monitor plasma isotopic enrichment.[1]

-

Muscle Biopsies: Muscle tissue samples are typically obtained from the vastus lateralis muscle using a Bergstrom needle with suction. A baseline biopsy is often taken before the infusion begins, and one or more additional biopsies are taken during the steady-state period of the infusion to measure the incorporation of the labeled leucine into muscle protein.[7]

2.1.4. Sample Processing and Analysis:

-

Plasma: Blood samples are centrifuged to separate plasma. The plasma is then deproteinized, and the free amino acids are purified using techniques like cation-exchange chromatography.[7]

-

Muscle Tissue: Muscle samples are immediately frozen in liquid nitrogen and stored at -80°C. The tissue is later homogenized, and proteins are precipitated. The protein-bound amino acids and the intracellular free amino acids are then extracted and purified.[7][8]

-

Isotopic Enrichment Analysis: The isotopic enrichment of 15N-leucine in plasma and muscle samples is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).[3][9]

Calculations

The primary outcome measured is the Fractional Synthetic Rate (FSR) of muscle protein, which is calculated using the following precursor-product equation:

FSR (%/h) = (E_p / E_ic) x (1 / t) x 100

Where:

-

E_p is the enrichment of 15N-leucine in the product (muscle protein).

-

E_ic is the mean enrichment of 15N-leucine in the precursor pool (intracellular free amino acid pool or plasma amino acid pool).

-

t is the time interval between biopsies in hours.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing this compound and other leucine isotopes to investigate nitrogen balance and muscle protein metabolism.

| Study Parameter | Condition | Result | Reference |

| Whole-Body Leucine Balance | 24-h intravenous tracer study | Measured: 0.76 +/- 2.99 mg/kg | [10] |

| Predicted: -0.98 +/- 5.54 mg/kg | [10] | ||

| Forearm Leucine Kinetics (Fed State) | Protein Synthesis Rate | 127 +/- 11 nmol/100ml/min | [3] |

| Protein Breakdown Rate | 87 +/- 10 nmol/100ml/min | [3] | |

| Deamination Rate | 388 +/- 24 nmol/100ml/min | [3] | |

| Reamination Rate | 330 +/- 23 nmol/100ml/min | [3] | |

| Jejunal Nitrogen Flow (Fasting) | Total Nitrogen | 6.9 +/- 2.7 mmol/h | [11] |

| Amino Acids | 1.88 +/- 0.79 mmol/h | [11] | |

| Jejunal Nitrogen Flow (Post-Yoghurt) | Total Nitrogen (at 2h) | 28.6 +/- 5.8 mmol/h | [11] |

| Study Intervention | Muscle | Tracer | Resting FSR (%/h) | Post-Exercise FSR (%/h) | Reference |

| Tracer Comparison | Vastus Lateralis | [2H5]-phenylalanine | 0.080 ± 0.007 | 0.110 ± 0.010 | [8] |

| [2H3]-leucine | 0.085 ± 0.004 | 0.109 ± 0.005 | [8] | ||

| Soleus | [2H5]-phenylalanine | 0.086 ± 0.008 | 0.123 ± 0.008 | [8] | |

| [2H3]-leucine | 0.094 ± 0.008 | 0.122 ± 0.005 | [8] | ||

| Leucine Supplementation in Older Men | Vastus Lateralis | l-[ring-13C6]Phe | 0.063 ± 0.008 (Pre) | 0.074 ± 0.007 (Post) | [7] |

Mandatory Visualizations

Signaling Pathways

The anabolic effects of leucine are primarily mediated through the activation of the mechanistic Target of Rapamycin (mTOR) signaling pathway, which promotes protein synthesis. Conversely, protein breakdown is largely regulated by the ubiquitin-proteasome system.

Caption: mTOR Signaling Pathway Activation by Leucine and Growth Factors.

Caption: The Ubiquitin-Proteasome Pathway for Protein Degradation.

Experimental Workflow

The following diagram illustrates the typical workflow for a primed, continuous infusion study using this compound.

Caption: Experimental Workflow for this compound Infusion Study.

References

- 1. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15N-leucine and 15N-isoleucine isotope dilution techniques versus the 15N-isotope dilution technique for determining the recovery of endogenous protein and amino acids in digesta collected from the distal ileum in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct determination of leucine metabolism and protein breakdown in humans using L-[1-13C, 15N]-leucine and the forearm model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The 15N-leucine single-injection method allows for determining endogenous losses and true digestibility of amino acids in cecectomized roosters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of [15N]leucine infused at low rates on leucine metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Leucine-Enriched Amino Acid Ingestion after Resistance Exercise Prolongs Myofibrillar Protein Synthesis and Amino Acid Transporter Expression in Older Men - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 10. researchgate.net [researchgate.net]

- 11. A 15N-leucine-dilution method to measure endogenous contribution to luminal nitrogen in the human upper jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Use of L-Leucine-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling considerations, and experimental applications for L-Leucine-¹⁵N, a stable isotope-labeled amino acid crucial for a variety of research applications. The information herein is intended to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

L-Leucine-¹⁵N is a non-radioactive, stable isotope-labeled form of the essential amino acid L-Leucine. Its physical and chemical properties are largely identical to those of its unlabeled counterpart, with the key difference being the incorporation of the ¹⁵N isotope. This labeling allows for its use as a tracer in metabolic and proteomic studies.

Table 1: Physical and Chemical Properties of L-Leucine-¹⁵N

| Property | Value | References |

| Chemical Formula | C₆H₁₃¹⁵NO₂ | [1] |

| Molecular Weight | 132.17 g/mol | [1] |

| CAS Number | 59935-31-8 | [1] |

| Appearance | White to off-white solid/crystalline powder | [1][2] |

| Melting Point | >300 °C | [3][4] |

| Solubility | Soluble in water (10 mg/mL) and 1 M HCl (50 mg/mL). Insoluble in ether. | [1] |

| Optical Rotation | [α]25/D +14.5°, c = 2 in 5 M HCl | [3][4] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N | [4] |

Safety and Handling

While L-Leucine is generally considered non-hazardous, prudent laboratory practices should always be observed.[2] The chemical, physical, and toxicological properties of L-Leucine-¹⁵N have not been as thoroughly investigated as the unlabeled form; therefore, it should be handled with care.[5]

Hazard Identification and First Aid

L-Leucine-¹⁵N is not classified as a hazardous substance.[6] However, it may cause mild irritation to the eyes, skin, and respiratory tract upon contact or inhalation.[7] In case of exposure, the following first aid measures should be taken:

Table 2: First Aid Measures

| Exposure Route | First Aid Procedure | References |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. | [5][7] |

| Skin Contact | Wash the affected area with soap and plenty of water. | [5][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [2][5][7] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell. | [2][5][7] |

Personal Protective Equipment (PPE)

To minimize the risk of exposure, appropriate personal protective equipment should be worn when handling L-Leucine-¹⁵N.

-

Eye Protection: Safety glasses with side shields or goggles.[7][8]

-

Hand Protection: Compatible chemical-resistant gloves (e.g., Nitrile rubber).[6]

-

Skin and Body Protection: A laboratory coat should be worn.[7][8]

-

Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[8]

Handling and Storage

-

Handling: Avoid dust formation.[5] Use in a well-ventilated area.[7] Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly closed container in a cool, dry place.[1] Protect from light and moisture.[1][8] Recommended storage temperatures vary by supplier, with some recommending 4°C, while others state room temperature is acceptable.[1][8] For solutions, storage at -20°C or -80°C is recommended for long-term stability.[1]

Disposal

Uncontaminated L-Leucine-¹⁵N is generally considered non-hazardous and can be disposed of in the regular solid waste stream in small quantities.[9] However, it is crucial to consult and adhere to local, state, and federal regulations for chemical disposal.[10] For aqueous solutions, neutralize the pH to between 6.0 and 8.0 and flush down the sanitary sewer with a large excess of water.[9] If the compound is mixed with hazardous materials, it must be treated as hazardous waste.[9] Empty containers should be triple-rinsed with water before disposal.[9]

Experimental Protocols

L-Leucine-¹⁵N is a valuable tool in metabolic research, particularly in studies involving protein synthesis and amino acid metabolism. Its primary application is as a tracer, allowing researchers to follow the fate of leucine (B10760876) in biological systems.

General Workflow for Handling L-Leucine-¹⁵N

Metabolic Labeling of Cultured Cells (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics.[11] L-Leucine-¹⁵N can be used as one of the "heavy" amino acids.

Methodology:

-

Media Preparation: Prepare cell culture medium (e.g., DMEM) that is deficient in leucine.[11] Supplement this medium with either natural L-leucine ("light") or L-Leucine-¹⁵N ("heavy"). The concentration of the amino acid should be consistent with standard media formulations. Use dialyzed fetal bovine serum to avoid the presence of unlabeled amino acids.[11]

-

Cell Culture: Culture two populations of cells. One population is grown in the "light" medium, and the other in the "heavy" medium.

-

Incorporation: Cells should be cultured for at least five doublings to ensure complete incorporation of the labeled amino acid into the proteome.[11]

-

Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.

-

Harvesting and Lysis: Harvest the cells, and for accurate quantification, mix equal numbers of cells from the "light" and "heavy" populations. Lyse the cells to extract the proteins.

-

Protein Digestion and Mass Spectrometry: Digest the protein mixture into peptides (e.g., with trypsin) and analyze the resulting peptides by mass spectrometry.

-

Data Analysis: The relative abundance of proteins between the two samples can be determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

In Vivo Tracer Studies in Animal Models

L-Leucine-¹⁵N can be used to trace the metabolism of leucine in whole organisms.

Methodology:

-

Tracer Administration: L-Leucine-¹⁵N can be administered to the animal model through various routes, including intravenous infusion or by incorporation into the diet.[7][12] The dosage and duration of administration will depend on the specific research question. For example, a continuous infusion of 40 mg/kg of body weight daily has been used in pigs.[12]

-

Sample Collection: At specified time points, collect biological samples such as blood, tissue biopsies, and digesta.[12][13]

-

Sample Processing: Process the samples to isolate the molecules of interest (e.g., free amino acids, proteins). This may involve precipitation of proteins with an acid like sulfosalicylic acid, followed by homogenization and centrifugation.[13]

-

Isotopic Enrichment Analysis: The enrichment of ¹⁵N in the isolated molecules is determined using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[12]

-

Data Interpretation: The isotopic enrichment data can be used to calculate parameters such as protein synthesis rates and amino acid flux.

Signaling Pathways

L-Leucine is a key signaling molecule, most notably as an activator of the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) pathway, which is a central regulator of cell growth and protein synthesis.[3][8]

L-Leucine and the mTORC1 Signaling Pathway

Conclusion

L-Leucine-¹⁵N is a safe and powerful tool for researchers in various fields. By understanding its properties and adhering to proper safety and handling protocols, scientists can effectively utilize this stable isotope-labeled amino acid to gain valuable insights into protein metabolism and cell signaling. The experimental protocols provided in this guide offer a starting point for the application of L-Leucine-¹⁵N in both in vitro and in vivo research settings. As with any chemical, it is imperative to follow all institutional and regulatory guidelines for its use and disposal.

References

- 1. A simple and cost-effective protocol for high-yield expression of deuterated and selectively isoleucine/leucine/valine methyl protonated proteins in Escherichia coli grown in shaker flasks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Labelling fish diets with 15 N ‐Leucine for monitoring feed consumption and bio‐distribution in Atlantic salmon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 10. Practical considerations for amino acid isotope analysis [authors.library.caltech.edu]

- 11. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 15N-leucine and 15N-isoleucine isotope dilution techniques versus the 15N-isotope dilution technique for determining the recovery of endogenous protein and amino acids in digesta collected from the distal ileum in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-Leucine-15N Enrichment in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis for studying protein metabolism using L-Leucine-15N enrichment. Stable isotope labeling with amino acids has become a cornerstone in proteomics and metabolic research, enabling the precise quantification of protein synthesis, degradation, and turnover rates. L-Leucine, an essential branched-chain amino acid, plays a critical role in stimulating protein synthesis, primarily through the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. By tracing the incorporation of 15N-labeled L-Leucine, researchers can gain valuable insights into cellular regulation, disease pathogenesis, and the efficacy of therapeutic interventions.

Core Principles of this compound Labeling

Stable isotope labeling with this compound relies on the metabolic incorporation of this "heavy" amino acid into newly synthesized proteins. In a typical experiment, biological systems, such as cell cultures or animal models, are supplied with a medium or diet containing L-Leucine in which the nitrogen atom (¹⁴N) is replaced by its heavier isotope, ¹⁵N. As cells proliferate and synthesize new proteins, they utilize this labeled L-Leucine.

The subsequent analysis of protein samples by mass spectrometry allows for the differentiation and quantification of "light" (containing ¹⁴N-Leucine) and "heavy" (containing ¹⁵N-Leucine) peptides. The ratio of heavy to light peptides provides a direct measure of new protein synthesis over a specific period. This technique, often referred to as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) when applied to in vitro systems, is a powerful tool for quantitative proteomics.[1][2]

L-Leucine and the mTORC1 Signaling Pathway

L-Leucine is a key signaling molecule that activates the mTORC1 pathway, a central regulator of cell growth, proliferation, and metabolism.[3] The activation of mTORC1 by leucine (B10760876) is a complex process mediated by several key proteins. Leucine sensing is primarily mediated by the Sestrin family of proteins (Sestrin1 and Sestrin2). In the absence of leucine, Sestrin2 interacts with and inhibits the GATOR2 complex. GATOR2 is a positive regulator of mTORC1, and its inhibition by Sestrin2 leads to the activation of GATOR1, which in turn acts as a GTPase-activating protein (GAP) for the RagA/B GTPases. This keeps RagA/B in an inactive GDP-bound state, preventing mTORC1 localization to the lysosome and its subsequent activation.

When leucine is present, it binds directly to Sestrin2, causing a conformational change that disrupts the Sestrin2-GATOR2 interaction. This releases GATOR2 to inhibit GATOR1, allowing RagA/B to become GTP-loaded. The active RagA/B heterodimer then recruits mTORC1 to the lysosomal surface, where it can be activated by Rheb.[4][5]

Figure 1: L-Leucine activation of the mTORC1 signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound enrichment.

In Vitro Labeling of Cultured Cells (SILAC)

This protocol is adapted from standard SILAC procedures and is suitable for most adherent or suspension mammalian cell lines.[6][7]

Materials:

-

SILAC-grade cell culture medium (e.g., DMEM, RPMI 1640) lacking L-Leucine.

-

"Heavy" this compound (≥98% isotopic purity).

-

"Light" L-Leucine (natural abundance).

-

Dialyzed fetal bovine serum (dFBS).

-

Standard cell culture reagents (e.g., antibiotics, glutamine).

Procedure:

-

Media Preparation: Prepare "heavy" and "light" SILAC media by supplementing the leucine-deficient base medium with either this compound or natural L-Leucine to the normal physiological concentration. Add dFBS and other necessary supplements.

-

Cell Adaptation: Culture two separate populations of cells. One population is grown in the "heavy" medium, and the other in the "light" medium. Cells should be passaged for at least five doublings to ensure near-complete incorporation of the labeled amino acid.[6]

-

Experimental Treatment: Once fully labeled, the cells can be subjected to experimental conditions (e.g., drug treatment, growth factor stimulation). The "light" labeled cells often serve as the control group.

-

Cell Lysis and Protein Extraction: After treatment, harvest the cells. The "heavy" and "light" cell populations can be mixed in a 1:1 ratio based on cell number or protein concentration before lysis. This early mixing minimizes experimental variability.[8] Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein Digestion: The extracted proteins are then digested into peptides, typically using trypsin, which cleaves at the C-terminus of lysine (B10760008) and arginine residues.[1]

-

Peptide Cleanup: The resulting peptide mixture is desalted and purified using C18 solid-phase extraction cartridges before mass spectrometry analysis.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. Quantitative proteomics using stable isotope labeling with amino acids in cell culture | Springer Nature Experiments [experiments.springernature.com]

- 3. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]

- 4. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Leucine-¹⁵N: An In-depth Technical Guide to Exploring Amino Acid Kinetics In Vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the stable isotope-labeled amino acid, L-Leucine-¹⁵N, for investigating amino acid kinetics in vivo. This powerful tool offers a safe and precise method for quantifying key metabolic processes, including protein synthesis, breakdown, and overall turnover. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to design, execute, and interpret studies utilizing L-Leucine-¹⁵N.

Principles of L-Leucine-¹⁵N Tracer Methodology

Stable isotope tracers, such as L-Leucine-¹⁵N, are non-radioactive molecules in which one or more atoms have been replaced with a heavier isotope.[1] These labeled compounds are biochemically indistinguishable from their naturally occurring counterparts, allowing them to be traced through metabolic pathways without perturbing the system.[1] The core principle of using L-Leucine-¹⁵N is to introduce a known amount of the tracer into the body and then measure its incorporation into proteins and its dilution in the free amino acid pool.[2] By monitoring the change in isotopic enrichment over time, researchers can calculate the rates of protein synthesis and breakdown.[2]

The two primary approaches for measuring muscle protein synthesis using stable isotope tracers are the direct incorporation method and the arteriovenous balance method. The direct incorporation method, which is more common, involves administering the labeled amino acid and subsequently measuring its presence in tissue proteins, typically from muscle biopsies.[3] To accurately calculate the rate of protein synthesis, it is crucial to determine the enrichment of the precursor pool, which is the immediate source of amino acids for protein synthesis.[3] This is often estimated by measuring the isotopic enrichment of the amino acid in the blood or within the muscle tissue itself.

Experimental Protocols

The successful application of L-Leucine-¹⁵N to study amino acid kinetics relies on meticulously planned and executed experimental protocols. The most common method is the primed, continuous intravenous infusion technique, which aims to achieve a steady-state isotopic enrichment in the plasma.

A typical experimental workflow for a primed, continuous infusion study is as follows:

Primed, Continuous Infusion Protocol

A primed dose of the tracer is administered at the beginning of the infusion to rapidly bring the plasma enrichment to a plateau.[4] This is immediately followed by a continuous infusion at a constant rate to maintain this isotopic steady state.[4]

Table 1: Example of a Primed, Continuous Infusion Protocol for L-[1-¹³C,¹⁵N]Leucine

| Parameter | Value | Reference |

| Tracer | L-[1-¹³C,¹⁵N]Leucine | [5] |

| Subjects | Healthy adult dogs | [5] |

| Condition | Fasting and enterally fed | [5] |

| Priming Dose | Not specified | [5] |

| Infusion Rate | Not specified | [5] |

| Duration | Not specified | [5] |

| Sampling | Arterial and venous blood, muscle biopsies | [5] |

Sample Collection and Handling

Blood samples are typically collected at regular intervals to monitor plasma amino acid enrichment. Muscle biopsies are often taken at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.[6] It is critical to immediately process and freeze samples to prevent any changes in amino acid concentrations or enrichments.[6]

Analytical Methods

The determination of L-Leucine-¹⁵N enrichment in biological samples is most commonly performed using mass spectrometry (MS). Gas chromatography-mass spectrometry (GC-MS) is a widely used technique that offers high precision and sensitivity.[7]

The general analytical workflow involves:

-

Sample Preparation: Deproteinization of plasma samples and hydrolysis of tissue proteins to release free amino acids.

-

Derivatization: Chemical modification of the amino acids to make them volatile for GC analysis.

-

GC-MS Analysis: Separation of the derivatized amino acids by gas chromatography followed by detection and quantification of the different isotopic forms by mass spectrometry.

Data Presentation and Interpretation

The primary outcome of L-Leucine-¹⁵N tracer studies is the calculation of the fractional synthetic rate (FSR) of protein. FSR represents the percentage of the protein pool that is newly synthesized per unit of time.

The formula for calculating FSR is:

FSR (%/hour) = (E_p2 - E_p1) / (E_precursor * t) * 100

Where:

-

E_p1 and E_p2 are the ¹⁵N enrichments of leucine (B10760876) in the protein-bound pool at two different time points.

-

E_precursor is the ¹⁵N enrichment of the precursor leucine pool (e.g., plasma or intracellular free leucine).

-

t is the time interval between the two measurements.[8]

Table 2: Representative Quantitative Data from L-Leucine-¹⁵N Studies

| Study Focus | Subjects | Condition | Tracer | Infusion Details | Key Findings | Reference |

| Whole-body protein turnover | Healthy adults | Fasting vs. Fed | L-[1-¹³C,¹⁵N]Leucine | Continuous infusion | Fasting decreased protein synthesis. | [5] |

| Muscle protein synthesis | Healthy young men | Rest vs. Exercise | L-[ring-¹³C₆]Phenylalanine & L-[1-¹³C]Leucine | Primed, continuous infusion | Leucine-enriched EAA ingestion after exercise prolongs myofibrillar protein synthesis. | [9] |

| Splanchnic metabolism | Healthy adult dogs | Enteral vs. Parenteral nutrition | L-[1-¹³C,¹⁵N]Leucine | Primed, continuous infusion | Route of amino acid administration alters splanchnic leucine metabolism. | [10] |

| Leg protein turnover | Healthy adults | Basal vs. Amino acid infusion | L-[¹⁵N]Phenylalanine & L-[1-¹³C]Leucine | Continuous infusion | Amino acid infusion stimulates muscle protein synthesis. | [11] |

Signaling Pathways

Leucine is not only a building block for proteins but also a potent signaling molecule that regulates protein synthesis. A key pathway through which leucine exerts its effects is the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[12][13][14]

Activation of mTORC1 by leucine leads to the phosphorylation of several downstream targets, including p70S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[15] Phosphorylation of S6K1 promotes protein synthesis, while phosphorylation of 4E-BP1 releases its inhibition of the translation initiation factor eIF4E, further stimulating protein synthesis.[15] L-Leucine-¹⁵N tracer studies, by providing a measure of protein synthesis rates, can offer valuable insights into the in vivo activity of this critical signaling pathway.

Conclusion

The use of L-Leucine-¹⁵N as a stable isotope tracer is a powerful and versatile technique for the in vivo investigation of amino acid kinetics. It provides a safe and reliable method for quantifying rates of protein synthesis and breakdown, offering valuable insights into the regulation of protein metabolism in health and disease. This technical guide has provided an overview of the principles, protocols, and applications of this methodology, which can serve as a valuable resource for researchers and professionals in the fields of metabolism, nutrition, and drug development.

References

- 1. Stable Isotope Methodology - Research - Maastricht University [maastrichtuniversity.nl]

- 2. The end-product method of measuring whole-body protein turnover: a review of published results and a comparison with those obtained by leucine infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An exploration of the methods to determine the protein‐specific synthesis and breakdown rates in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative role of splanchnic region in leucine metabolism: L-[1-13C,15N]leucine and substrate balance studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]